molecular formula C16H16N4O4S B2446954 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-64-7

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Katalognummer B2446954
CAS-Nummer: 1021135-64-7
Molekulargewicht: 360.39
InChI-Schlüssel: IZKDGAGBMFFGBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a compound that contains a benzo[d][1,3]dioxol-5-yl group . This group is found in various compounds with biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Organic Schiff derivative of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate (BDMMBH) single crystal has been synthesized by the Schiff method .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of BDMMBH was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl groups displayed inhibition of VEGFR1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap established the charge transition contained by BDMMBH compound .

Wissenschaftliche Forschungsanwendungen

Detection of Carcinogenic Lead

The compound (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, which shares the benzo[d][1,3]dioxol-5-yl structure, has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines. These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Crystal Structure Analysis

The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, a compound with a similar structure, has been analyzed using the single crystal X-ray diffraction method .

Synthesis of Novel Compounds

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Development of Sensors

A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH (a compound with a similar structure) on a GCE with the conducting polymer matrix Nafion (NF) .

Molecular Entities of Biological Interest

The compound 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid, which shares the benzo[d][1,3]dioxol-5-yl structure, is listed in the Chemical Entities of Biological Interest (ChEBI) database .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, piperonylamine, which contains a benzo[d][1,3]dioxol-5-yl group, has been classified as an eye irritant and skin irritant .

Zukünftige Richtungen

The future directions for the study of similar compounds have been suggested. For instance, these 1-benzo[1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-2-14(21)18-13-5-6-16(20-19-13)25-8-15(22)17-10-3-4-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKDGAGBMFFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.